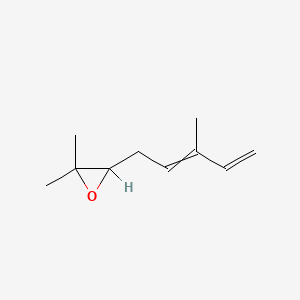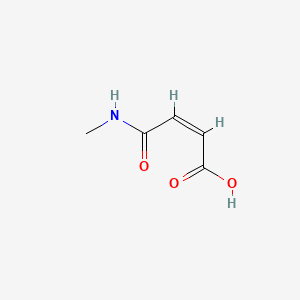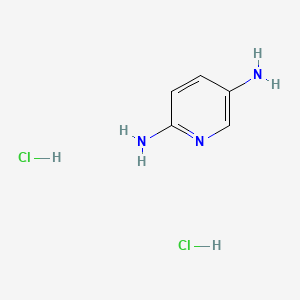
2,5-ジアミノピリジン二塩酸塩
概要
説明
2,5-Diaminopyridine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl and a molecular weight of 182.05 g/mol . It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 5 positions of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
2,5-Diaminopyridine dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
The primary target of 2,5-Diaminopyridine dihydrochloride is the potassium channels present in nerve terminals . These channels play a crucial role in the transmission of nerve impulses, which are essential for muscle contraction .
Mode of Action
2,5-Diaminopyridine dihydrochloride works by blocking the efflux of potassium ions in nerve terminals . This action prolongs the duration of the action potential, allowing calcium channels to remain open for a longer time . The extended opening of these channels results in a greater release of acetylcholine, a neurotransmitter that stimulates muscle contraction at the end plate .
Biochemical Pathways
The action of 2,5-Diaminopyridine dihydrochloride affects the biochemical pathway involving the transmission of nerve impulses to muscles . By blocking potassium channels and enhancing acetylcholine release, it influences the neuromuscular junction’s function . The downstream effects include increased muscle contraction and improved muscle strength .
Pharmacokinetics
It is known that the compound is administered orally
Result of Action
The molecular and cellular effects of 2,5-Diaminopyridine dihydrochloride’s action primarily involve enhanced muscle contraction . By increasing the release of acetylcholine at the neuromuscular junction, it improves the transmission of nerve impulses to muscles, leading to increased muscle strength .
生化学分析
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminopyridine dihydrochloride typically involves the reaction of 2,5-dichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 2,5-Diaminopyridine dihydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
Types of Reactions: 2,5-Diaminopyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of pyridine.
Reduction: Amine derivatives.
Substitution: Acylated or sulfonated pyridine derivatives.
類似化合物との比較
- 2,3-Diaminopyridine
- 2,4-Diaminopyrimidine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison: 2,5-Diaminopyridine dihydrochloride is unique due to the specific positioning of its amino groups, which influences its reactivity and interaction with molecular targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
特性
IUPAC Name |
pyridine-2,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-2-5(7)8-3-4;;/h1-3H,6H2,(H2,7,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHNUWWUPZKDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181386 | |
| Record name | Pyridine-2,5-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26878-35-3 | |
| Record name | Pyridine-2,5-diamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026878353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2,5-diamine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,5-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-diaminopyridine dihydrochloride in the synthesis of conjugated microporous polymers (CMPs)?
A1: 2,5-Diaminopyridine dihydrochloride serves as a crucial building block in the synthesis of polytriphenylamine (PTPA) networks, a specific type of CMP. The compound participates in the Buchwald-Hartwig cross-coupling reaction, reacting with other aromatic halides to form the nitrogen-rich PTPA framework. [] This framework possesses desirable properties for supercapacitor applications, such as high surface area, tunable porosity, and reversible redox activity.
Q2: How does the use of 2,5-diaminopyridine dihydrochloride impact the electrochemical performance of the resulting CMP compared to other pyridyl building blocks?
A2: The research demonstrates that the substitution pattern on the pyridyl building block significantly influences the electrochemical performance of the synthesized PTPA. PTPA synthesized using 2,5-diaminopyridine dihydrochloride (PTPA-25) exhibited the highest specific capacitance among the tested variations. [] This superior performance is attributed to the unique electronic properties and porosity imparted by the 2,5-diaminopyridine moiety within the PTPA structure.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





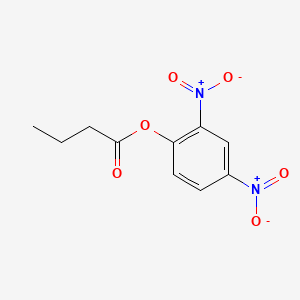
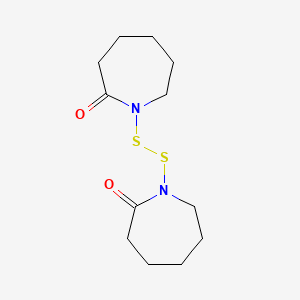
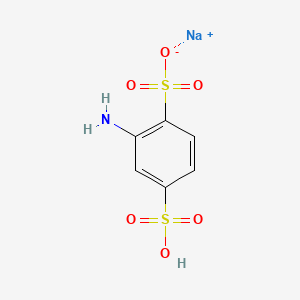




![4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline](/img/structure/B1582623.png)
